molecular formula C13H23NO3 B1397724 N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide CAS No. 1035229-41-4

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Cat. No.: B1397724
CAS No.: 1035229-41-4
M. Wt: 241.33 g/mol
InChI Key: WTOZETJMPWFUPP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is an acrylamide derivative featuring two distinct substituents on the nitrogen atom: a cyclohexyl group and a 2,2-dimethoxyethyl group. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 265.33 g/mol. The cyclohexyl group contributes steric bulk and hydrophobicity, while the dimethoxyethyl moiety introduces polarity and ether-based solubility. This compound is primarily utilized in polymer chemistry, particularly in synthesizing hydrogels and stimuli-responsive materials due to its dual functionality .

Properties

IUPAC Name

N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZETJMPWFUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731299
Record name N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035229-41-4
Record name N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves the reaction of cyclohexylamine with 2,2-dimethoxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Biotransformation Studies
Research indicates that acrylamide compounds, including N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide, undergo biotransformation in vivo. The pathways involve cytochrome P450 enzymes and glutathione S-transferases, leading to the formation of metabolites like glycidamide. Understanding these pathways is crucial for assessing environmental impacts and toxicological profiles.

Material Science

Crosslinking Agent
This compound serves as a formaldehyde-free crosslinking agent in various applications. Its ability to form stable networks makes it valuable in producing durable materials without the drawbacks associated with formaldehyde.

Case Study: Electrophoresis Separation Media
The compound has been utilized in developing graft copolymers for electrophoresis separation media. These materials are effective in separating biomolecules such as polynucleotides due to their unique properties that suppress electroosmotic flow .

Pharmaceutical Applications

This compound is also recognized as a pharmaceutical intermediate. Its structural characteristics make it suitable for synthesizing various bioactive compounds and drug delivery systems .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N-Cyclohexyl Acrylamide (CyHexAAm)

  • Structure : Contains only a cyclohexyl group on the acrylamide nitrogen.
  • Synthesis : Prepared via reaction of cyclohexyl amine with acryloyl chloride in dichloromethane .
  • Key Differences :
    • Lacks the dimethoxyethyl group, making it less hydrophilic.
    • Polymerization behavior is dominated by the hydrophobic cyclohexyl group, leading to slower reaction kinetics in aqueous systems compared to the target compound.

N-(2,2-Dimethoxyethyl)acrylamide (DMEMA)

  • Structure : Features a dimethoxyethyl group without the cyclohexyl substituent.
  • Molecular Formula: C₇H₁₃NO₃ (MW: 159.18 g/mol) .
  • Key Differences :
    • The absence of the cyclohexyl group reduces steric hindrance, enabling faster polymerization rates.
    • NMR signals for the dimethoxyethyl protons appear as singlets at δ 3.46–3.47 ppm, identical to those in the target compound .
  • Applications : Widely used in thermoresponsive hydrogels (e.g., POEGMA systems) due to its hydrophilic nature .

N-Cyclohexyl-N-ethylglycinamide Hydrochloride

  • Structure : Combines cyclohexyl and ethyl groups on the nitrogen, with a glycine backbone.
  • Molecular Formula : C₁₁H₂₃ClN₂O (MW: 234.77 g/mol) .
  • Key Differences :
    • Replaces the dimethoxyethyl group with an ethyl chain, reducing polarity.
    • The hydrochloride salt enhances solubility in polar solvents, unlike the neutral target compound.
  • Applications : Primarily explored in pharmaceutical intermediates rather than polymer chemistry .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acrylamide

  • Structure : Aryl and pyridinyl substituents replace the cyclohexyl and dimethoxyethyl groups.
  • Key Differences :
    • Aromatic groups introduce π-π stacking interactions, absent in the target compound.
    • Higher thermal stability due to rigid aromatic rings .
  • Applications : Used in agrochemical intermediates (e.g., pyrimidine-based pesticides) .

Physicochemical and Spectroscopic Comparisons

NMR Spectroscopy

  • Target Compound :
    • Cyclohexyl protons: Multiplets at δ 1.0–2.0 ppm.
    • Dimethoxyethyl protons: Singlet at δ 3.46–3.47 ppm.
    • CO–N–CH₂– protons: Triplet at δ ~4.55–4.74 ppm .
  • DMEMA : Identical dimethoxyethyl signals but lacks cyclohexyl peaks .
  • CyHexAAm : Cyclohexyl protons overlap with the target compound, but absence of dimethoxyethyl signals .

Solubility and Reactivity

  • The dimethoxyethyl group in the target compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to CyHexAAm .
  • In polymerization, the cyclohexyl group slows crosslinking kinetics but improves mechanical strength in resulting hydrogels .

Biological Activity

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acrylamide backbone, which is known for various biological activities. The presence of the cyclohexyl and dimethoxyethyl groups may influence its solubility, stability, and interaction with biological targets.

Research indicates that acrylamide derivatives can exhibit anti-proliferative effects on cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit histone-lysine N-methyltransferases, which play a crucial role in gene expression regulation and cancer progression .

Anti-Proliferative Effects

Studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. For instance, compounds in the same class have been shown to disrupt microtubule dynamics and induce cell death in neuroblastoma cells .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. Results indicate that while the compound can effectively kill cancer cells, it may also exhibit cytotoxicity towards non-cancerous cells at higher concentrations. This necessitates further investigation into its therapeutic index and potential side effects.

Case Studies

  • Study on Neuroblastoma Cells : A study highlighted the effects of acrylamide derivatives on SH-SY5Y neuroblastoma cells. The findings showed that these compounds could induce morphological changes and activate specific kinases involved in apoptosis pathways .
  • Oxidative Stress Mitigation : Another investigation into related acrylamide compounds revealed their potential as antioxidants. These derivatives were able to reduce reactive oxygen species (ROS) levels in cellular models, suggesting a protective effect against oxidative stress-related damage .

Data Summary

Property Observation
Chemical Structure Acrylamide backbone with cyclohexyl and dimethoxyethyl groups
Anti-Proliferative Activity Significant against various cancer cell lines
Cytotoxicity Higher concentrations may affect non-cancerous cells
Mechanism of Action Induces apoptosis; inhibits histone-lysine N-methyltransferases
Oxidative Stress Response Reduces ROS levels in cellular models

Q & A

Q. What is the compound’s role in polymer chemistry applications?

  • Methodological Answer : The acrylamide moiety enables radical polymerization for stimuli-responsive hydrogels. Copolymerize with N-isopropylacrylamide (NIPAM) to create thermoresponsive polymers with LCST ~32°C, characterized by DSC and rheometry .

Data Contradictions and Resolutions

  • Solubility : Experimental (slight in DMSO/methanol ) vs. theoretical (130 g/L in water ). Resolution: Verify via saturation solubility tests under controlled conditions.
  • Storage Stability : Light sensitivity reported in patents but not in computational studies. Resolution: Always prioritize experimental storage guidelines for lab handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide
Reactant of Route 2
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

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